TRAP-6 amide TFA

platelet aggregation PAR1 agonist EC50 comparison

Choose TRAP-6 amide TFA for definitive PAR1 selectivity and unmatched experimental reproducibility. With EC50=0.15 µM and ~800-fold functional selectivity for Gαq over Gα12/13, this TFA salt delivers ≥100 mg/mL aqueous solubility—ensuring precise, proteolysis-independent activation free from PAR2/PAR4 cross-reactivity. The validated reference standard for platelet aggregation assays, high-throughput HTS campaigns, and PAR1 antagonist screening. Avoid suboptimal analogs that introduce off-target effects and inter-batch variability.

Molecular Formula C36H58F3N11O10
Molecular Weight 861.9 g/mol
Cat. No. B12043095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRAP-6 amide TFA
Molecular FormulaC36H58F3N11O10
Molecular Weight861.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H57N11O8.C2HF3O2/c1-18(2)13-24(31(51)41-22(11-8-12-40-34(38)39)30(50)42-23(28(37)48)16-27(36)47)44-32(52)25(14-19(3)4)45-33(53)26(43-29(49)21(35)17-46)15-20-9-6-5-7-10-20;3-2(4,5)1(6)7/h5-7,9-10,18-19,21-26,46H,8,11-17,35H2,1-4H3,(H2,36,47)(H2,37,48)(H,41,51)(H,42,50)(H,43,49)(H,44,52)(H,45,53)(H4,38,39,40);(H,6,7)/t21-,22-,23-,24-,25-,26-;/m0./s1
InChIKeyYICKZNIVMKPQPD-POCCEKOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRAP-6 amide TFA Procurement Guide: Baseline Specifications and Compound Class Context


TRAP-6 amide TFA is a synthetic hexapeptide amide (SFLLRN-NH₂) with a C-terminal amide modification and trifluoroacetate (TFA) counterion, which acts as a selective agonist of Protease-Activated Receptor 1 (PAR1). It is derived from the tethered ligand sequence of the thrombin receptor (PAR1 residues 42-47) and activates the receptor independently of proteolysis [1]. The TFA salt form (CAS 1426807-16-0) enhances aqueous solubility and stability relative to the free peptide [2].

Why Generic Substitution Fails for TRAP-6 amide TFA: Critical Procurement Considerations


Generic substitution of PAR1 agonists is not advisable due to significant differences in receptor selectivity, potency, and experimental reproducibility. While multiple PAR1-activating peptides exist, TRAP-6 amide TFA exhibits a unique potency and selectivity profile compared to other in-class compounds like SFLLRN-NH₂ and TFLLR-NH₂. Additionally, the TFA salt form provides enhanced aqueous solubility and stability, which directly impacts experimental consistency in platelet aggregation and cell signaling assays [1]. Procuring a non-specific or less potent analog may lead to suboptimal activation, increased off-target effects, and inconsistent results across experimental replicates [2].

Quantitative Evidence Guide for TRAP-6 amide TFA: Differentiating Performance Metrics vs. In-Class Comparators


Potency Differential: TRAP-6 amide TFA vs. TFLLR-NH₂ in Platelet Aggregation

TRAP-6 amide TFA demonstrates significantly higher potency in inducing platelet aggregation compared to the selective PAR1 agonist TFLLR-NH₂. In vitro assays report an EC50 of 0.15 μM for TRAP-6 amide TFA [1] versus an EC50 of 1.9 μM for TFLLR-NH₂ [2]. This 12.7-fold difference in potency allows for lower working concentrations, reducing potential off-target effects and conserving valuable sample material.

platelet aggregation PAR1 agonist EC50 comparison

Receptor Selectivity: TRAP-6 amide TFA vs. SFLLRN-NH₂ and PAR4 Agonists

TRAP-6 amide TFA exhibits high selectivity for PAR1, with no detectable activity at PAR4 . In contrast, SFLLRN-NH₂ (the non-amidated parent peptide) shows cross-reactivity with PAR2 at higher concentrations [1]. PAR4 agonists such as AYPGKF-NH₂ have EC50 values in the 15-40 µM range for PAR4 activation [2]. The selectivity profile of TRAP-6 amide TFA ensures that observed biological responses are primarily PAR1-mediated, reducing experimental confounding by other PAR family members.

receptor selectivity PAR1 specificity off-target activity

C-Terminal Amide Modification: Enhanced Stability vs. Free Acid Peptides

TRAP-6 amide TFA incorporates a C-terminal amide modification, which confers resistance to carboxypeptidase degradation compared to peptides with free C-terminal carboxylic acids . This structural feature prolongs the peptide's functional half-life in biological assays. The TFA counterion further enhances solubility and stability, with peptide content typically exceeding 80% of total product weight [1]. In contrast, non-amidated PAR1 peptides may exhibit reduced stability and require higher concentrations to achieve comparable activation.

peptide stability C-terminal amidation degradation resistance

Aqueous Solubility: TRAP-6 amide TFA vs. Non-TFA Salt Forms

TRAP-6 amide TFA demonstrates high aqueous solubility of at least 100 mg/mL in water, facilitating the preparation of concentrated stock solutions for in vitro assays . The TFA counterion significantly enhances solubility compared to the free base peptide [1]. This high solubility reduces the need for organic solvents like DMSO, which can interfere with sensitive biological assays or introduce vehicle-related artifacts. In contrast, non-TFA salt forms may exhibit lower solubility, requiring additional solubilization steps or the use of DMSO.

solubility aqueous formulation experimental reproducibility

Functional Selectivity: Differential G Protein Activation vs. Thrombin

Although both TRAP-6 amide TFA and thrombin activate PAR1, they exhibit functional selectivity in downstream G protein signaling. Thrombin activates both Gαq and Gα12/13 pathways, with EC50 values of 1.7 nM and 0.1 nM for calcium mobilization and barrier permeability, respectively [1]. In contrast, peptide agonists like SFLLRN-NH₂ (and by inference, TRAP-6 amide TFA) favor Gαq activation over Gα12/13 by approximately 800-fold [1]. This biased agonism allows researchers to dissect PAR1-mediated signaling pathways and investigate specific downstream effects relevant to thrombosis, inflammation, or cancer biology.

functional selectivity biased agonism G protein signaling

In Vivo Hemodynamic Response: TRAP-6 amide TFA vs. Thrombin

In anesthetized rats, intravenous administration of TRAP-6 (1 mg/kg) produces a biphasic blood pressure response: an initial short decrease, followed by an increase, and then a prolonged decrease . This in vivo profile provides a valuable model for studying PAR1-mediated cardiovascular effects. In contrast, thrombin induces a more complex and potent hemodynamic response due to its broader substrate specificity and activation of multiple PARs. The ability of TRAP-6 to elicit a reproducible hemodynamic response makes it a useful tool for in vivo pharmacology studies of PAR1 function, particularly when selective activation is required.

in vivo pharmacology blood pressure hemodynamics

Optimal Research and Industrial Applications for TRAP-6 amide TFA


Platelet Function and Thrombosis Research

TRAP-6 amide TFA is the gold-standard tool for studying PAR1-mediated platelet activation and aggregation in vitro and ex vivo. Its high potency (EC50 = 0.15 µM) and PAR1 selectivity ensure that observed effects are specifically due to PAR1 engagement, avoiding confounding contributions from PAR2 or PAR4. This makes it ideal for evaluating antiplatelet therapies, investigating thrombotic mechanisms, and screening PAR1 antagonists.

PAR1-Mediated Cell Signaling and Inflammation Studies

The functional selectivity of TRAP-6 amide TFA, favoring Gαq over Gα12/13 activation by ~800-fold , enables precise dissection of PAR1 downstream signaling pathways. Researchers can use this compound to study calcium mobilization, MAPK/ERK activation, and inflammatory cytokine release in various cell types, including endothelial cells, smooth muscle cells, and immune cells, without the broader signaling profile of thrombin.

In Vivo PAR1 Pharmacology and Hemodynamic Modeling

TRAP-6 amide TFA elicits a reproducible biphasic blood pressure response in anesthetized rats , providing a valuable in vivo model for PAR1-mediated cardiovascular effects. This application is particularly useful for evaluating the efficacy of PAR1 antagonists and for understanding the physiological role of PAR1 in blood pressure regulation and vascular function.

Quality Control and Assay Standardization in Drug Discovery

The high aqueous solubility (≥100 mg/mL) and enhanced stability conferred by the TFA salt and C-terminal amide make TRAP-6 amide TFA a reliable standard for high-throughput screening and assay development. Its consistent performance minimizes inter-experimental variability and ensures reproducible results in compound profiling and PAR1-targeted drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRAP-6 amide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.